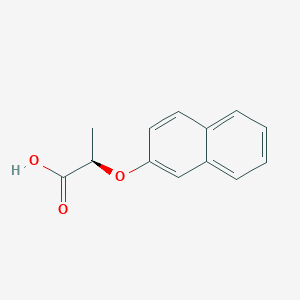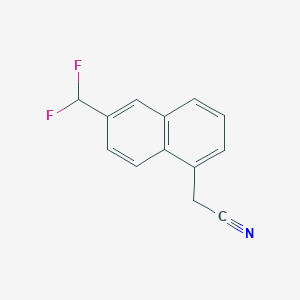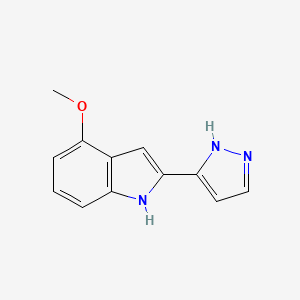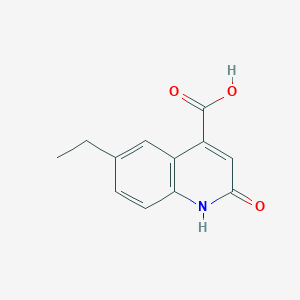![molecular formula C13H11N3 B11892074 3-Benzyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892074.png)
3-Benzyl-1H-pyrazolo[4,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure The benzyl group attached to the nitrogen atom at position 3 of the pyrazole ring adds to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyrazole with benzyl bromide under basic conditions to form the benzylated pyrazole intermediate. This intermediate is then subjected to cyclization with a suitable pyridine derivative under acidic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. Key parameters such as temperature, pressure, and solvent choice are meticulously controlled to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium hydride, alkyl halides; often in polar aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated sites.
Substitution: Substituted derivatives with various functional groups replacing the benzyl group.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 3-Benzyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. In the context of anticancer research, it may induce apoptosis in cancer cells by disrupting key signaling pathways.
類似化合物との比較
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with a different fusion pattern.
2H-Pyrazolo[3,4-b]pyridine: An isomeric form with distinct chemical properties.
3-Methyl-1H-pyrazolo[4,3-b]pyridine: A methyl-substituted analog with similar structural features.
Uniqueness: 3-Benzyl-1H-pyrazolo[4,3-b]pyridine stands out due to the presence of the benzyl group, which imparts unique steric and electronic properties. This modification can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
特性
分子式 |
C13H11N3 |
|---|---|
分子量 |
209.25 g/mol |
IUPAC名 |
3-benzyl-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C13H11N3/c1-2-5-10(6-3-1)9-12-13-11(15-16-12)7-4-8-14-13/h1-8H,9H2,(H,15,16) |
InChIキー |
LVSACDHJZULSHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C3C(=NN2)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892000.png)


![2H-Benzo[H]chromene-3-carbaldehyde](/img/structure/B11892011.png)


![6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B11892044.png)


![Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B11892063.png)


